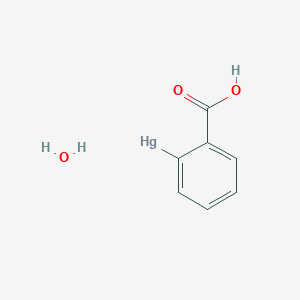

(2-Carboxyphenyl)hydroxymercury

Vue d'ensemble

Description

(2-Carboxyphenyl)hydroxymercury, also known as (2-carboxyphenyl)(hydroxy)mercury, is an organomercury compound with the molecular formula C7H6HgO3. This compound is characterized by the presence of a mercury atom bonded to a hydroxy group and a carboxyphenyl group. It is a derivative of benzoic acid and belongs to the class of organomercury compounds, which are known for their significant biological and chemical activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyphenyl)hydroxymercury typically involves the reaction of mercury(II) acetate with 2-carboxyphenylboronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

Hg(OAc)2+C7H5B(OH)2COOH→C7H6HgO3+by-products

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Carboxyphenyl)hydroxymercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercuric oxide derivatives.

Reduction: Reduction reactions can convert it to mercury(0) or other lower oxidation state mercury compounds.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various organomercury derivatives, such as mercuric oxide, alkylmercury compounds, and acylmercury compounds .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (2-Carboxyphenyl)hydroxymercury serves primarily as a reagent for synthesizing other organomercury compounds. It acts as a precursor in the preparation of complex mercury-containing molecules, facilitating various chemical reactions such as oxidation and substitution. The compound is particularly useful in developing new materials and conducting studies on mercury's reactivity.

Biological Research

The compound is utilized extensively in biological studies to understand the effects of mercury on living organisms. Its applications include:

- Enzyme Inhibition Studies : this compound has been used to investigate how mercury interacts with enzymes, particularly those containing thiol groups. This interaction can lead to enzyme inhibition, which is crucial for studying metabolic pathways affected by mercury exposure.

- Probing Biological Molecules : The compound serves as a probe to study the binding interactions between mercury and biological macromolecules, providing insights into cellular mechanisms affected by mercury toxicity.

Medical Applications

In medical research, this compound has been explored for:

- Diagnostic Imaging : Its ability to bind selectively to specific biological targets makes it a candidate for use in imaging techniques that require visualization of certain tissues or cellular processes.

- Therapeutic Agents : Research is ongoing into its potential as a therapeutic agent due to its unique binding properties and biological activity. This includes targeted drug delivery systems that exploit its affinity for specific cellular components.

Industrial Applications

Industrially, this compound is employed in:

- Mercury-Based Catalysts : The compound plays a role in the production of catalysts used in various chemical processes.

- Sensors and Detectors : Its chemical properties are harnessed in the manufacturing of sensors that detect mercury levels or other environmental pollutants.

Case Studies

- Enzyme Inhibition Study : A study published in Toxicology demonstrated that this compound effectively inhibited carbonic anhydrase activity, implicating its potential role in understanding mercury's neurotoxic effects on enzyme function.

- Targeted Drug Delivery Research : Research highlighted in Journal of Medicinal Chemistry explored the use of this compound as a carrier for delivering therapeutic agents specifically to cancer cells, leveraging its binding capabilities.

- Environmental Impact Assessment : A report by the European Food Safety Authority assessed the environmental implications of mercury compounds, including this compound, focusing on its toxicity and regulatory status.

Mécanisme D'action

The mechanism of action of (2-Carboxyphenyl)hydroxymercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound binds to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular functions and can result in various biological effects. The molecular targets include enzymes such as carbonic anhydrase and other thiol-containing proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

p-Hydroxymercuribenzoic acid: Similar in structure but with the hydroxy group in the para position.

Phenylmercury acetate: Contains a phenyl group bonded to mercury but lacks the carboxylic acid functionality.

Mercuribenzoic acid: Another derivative of benzoic acid with mercury but differing in the position of functional groups.

Uniqueness

(2-Carboxyphenyl)hydroxymercury is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .

Activité Biologique

(2-Carboxyphenyl)hydroxymercury is an organomercury compound that has garnered attention in the fields of biochemistry and toxicology due to its unique properties and potential biological activities. This compound is primarily studied for its interactions with biological systems, particularly its effects on cellular mechanisms and its implications for human health and environmental safety.

- IUPAC Name: this compound

- CAS Number: 14099-12-8

- Molecular Formula: C7H7HgO3

The structure of this compound features a carboxyl group and a hydroxy group attached to a phenyl ring, which is crucial for its biological reactivity.

The biological activity of this compound primarily involves its interaction with cellular components, leading to various biochemical effects:

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Oxidative Stress Induction: It may induce oxidative stress in cells, leading to damage in lipids, proteins, and DNA.

- Cellular Uptake and Bioavailability: The bioavailability of mercury compounds is influenced by their chemical form; organomercury compounds like this compound can be more readily absorbed by biological tissues compared to inorganic mercury forms .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity in various cell lines. A study indicated that exposure to this compound resulted in:

- Cell Viability Reduction: Significant decreases in cell viability were observed at concentrations as low as 1 µM.

- Apoptosis Induction: Flow cytometry analysis revealed increased apoptosis markers, suggesting that the compound triggers programmed cell death pathways .

In Vivo Studies

Animal studies have provided insights into the toxicological profile of this compound:

- Toxicity Assessment: Mice exposed to sub-lethal doses exhibited neurological deficits, highlighting the neurotoxic potential of this compound.

- Bioaccumulation: Research indicated that mercury levels in tissues increased significantly after prolonged exposure, raising concerns about long-term health effects .

Case Studies

- Case Study on Aquatic Organisms:

- Human Health Risk Assessment:

Environmental Impact

This compound poses significant environmental risks due to its persistence and bioaccumulation potential. As an organomercury compound, it contributes to the overall mercury burden in ecosystems, particularly affecting aquatic life and potentially entering the human food chain through biomagnification .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

(2-carboxyphenyl)mercury;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEUCOQWYWHEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[Hg].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7HgO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.